2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide
Description
This compound features a pyridazine core substituted with a 3,5-dimethylpyrazole moiety at the 3-position and an acetamide group at the 1-position. The acetamide is further functionalized with a 4-methoxyphenyl group, introducing electron-donating and aromatic characteristics.
Properties
IUPAC Name |
2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-12-10-13(2)23(20-12)16-8-9-18(25)22(21-16)11-17(24)19-14-4-6-15(26-3)7-5-14/h4-10H,11H2,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHLOMDIIZHKBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes:
Formation of the pyrazole ring: Starting with 3,5-dimethyl-1H-pyrazole, the compound is synthesized through cyclization reactions.
Formation of the pyridazine ring: The pyrazole derivative is then reacted with appropriate reagents to form the pyridazine ring.
Introduction of the acetamide group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and research context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound belongs to a family of pyridazine-pyrazole hybrids with variable acetamide substituents. Below is a comparison with structurally related analogs:
Biological Activity
The compound 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide , commonly referred to as a pyridazine derivative, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 248.24 g/mol. The structure consists of a pyrazole ring connected to a pyridazine moiety and an acetamide functional group, which may contribute to its biological effects.
Antimicrobial Activity
Research indicates that derivatives of pyrazole and pyridazine exhibit notable antimicrobial properties. A study by Abdelrazek et al. (2015) demonstrated that compounds similar to our target compound showed significant activity against various bacterial strains. The mechanism is believed to involve interference with bacterial cell wall synthesis or function.
Anti-inflammatory Effects
Another important aspect of the biological activity of this compound is its anti-inflammatory potential. In vitro studies have shown that related compounds can inhibit pro-inflammatory cytokines, suggesting a possible application in treating inflammatory diseases.
Anticancer Properties
Emerging evidence suggests that pyrazole derivatives possess anticancer activity. For instance, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells through various pathways, including the mitochondrial pathway and caspase activation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as enzyme inhibitors, impacting metabolic pathways in pathogens or cancer cells.
- Receptor Modulation : The compound may interact with specific receptors involved in inflammation or cell growth regulation.
- Oxidative Stress Induction : Some studies suggest that these compounds can increase oxidative stress in target cells, leading to apoptosis.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Heterocyclic Chemistry evaluated the antimicrobial activity of similar compounds and found that they inhibited the growth of Staphylococcus aureus and Escherichia coli effectively (Metwally et al., 2015).
- Anti-inflammatory Research : A recent investigation into the anti-inflammatory properties revealed that certain derivatives reduced TNF-alpha levels in macrophages, indicating potential for treating conditions like rheumatoid arthritis.
- Cancer Cell Studies : In vitro assays demonstrated that a closely related compound induced apoptosis in breast cancer cell lines through caspase activation pathways, highlighting its potential as an anticancer agent.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 248.24 g/mol |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 3 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
